

Technical Guide: (22R)-Budesonide-d6

Certificate of Analysis

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Compound of Interest

Compound Name: (22R)-Budesonide-d6

Cat. No.: B15611834

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with a typical Certificate of Analysis (C of A) for **(22R)-Budesonide-d6**. **(22R)-Budesonide-d6** is the deuterium-labeled form of the 22R-epimer of Budesonide, a potent glucocorticoid used for its anti-inflammatory properties.^[1] Deuterated standards are critical for quantitative bioanalytical studies, typically those using mass spectrometry, where they serve as ideal internal standards. This document outlines the quality control parameters, analytical methods, and relevant biological context for this certified reference material.

Quantitative Data Summary

The data presented in a Certificate of Analysis confirms the identity, purity, and quality of a specific batch of **(22R)-Budesonide-d6**. The following tables summarize the key quantitative data points typically found on a C of A.

Table 1: Identity and Physical Properties

Parameter	Specification
Chemical Name	(11 β ,16 α)-16,17-[(1R)-Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione-d6
Molecular Formula	C ₂₅ H ₂₈ D ₆ O ₆
Molecular Weight	436.58 g/mol
CAS Number	51372-28-2 (unlabeled 22R isomer)
Appearance	White to Off-White Solid
Solubility	Soluble in Chloroform, DMSO

Table 2: Quality and Purity Analysis

Analytical Test	Method	Result
Chromatographic Purity	HPLC/UV	≥98%
Chemical Identity	¹ H-NMR	Conforms to Structure
Mass Identity	Mass Spectrometry (MS)	Conforms to Structure
Isotopic Purity	Mass Spectrometry (MS)	≥99% Deuterium Incorporation
Residual Solvents	GC-MS	Meets USP <467> Requirements

Experimental Protocols

The following sections describe the general methodologies used to obtain the data presented in the Certificate of Analysis. Note that specific parameters (e.g., column type, mobile phase composition, instrument settings) are proprietary to the manufacturer and are not typically disclosed on the C of A.

High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the chromatographic purity of the compound by separating it from any impurities.
- Methodology: A solution of **(22R)-Budesonide-d6** is injected into a liquid chromatograph. The sample is passed through a column (commonly a reversed-phase C18 column) under high pressure. A mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound and its impurities from the column at different rates. A UV detector measures the absorbance of the eluate, generating a chromatogram. The area of the main peak relative to the total area of all peaks is used to calculate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure of the molecule.
- Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a strong magnetic field.^[2] The nuclei of the atoms, particularly ¹H, absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum shows chemical shifts and splitting patterns that are unique to the molecular structure, confirming the identity of (22R)-Budesonide. The absence of significant unexpected signals also provides evidence of purity.^[2]

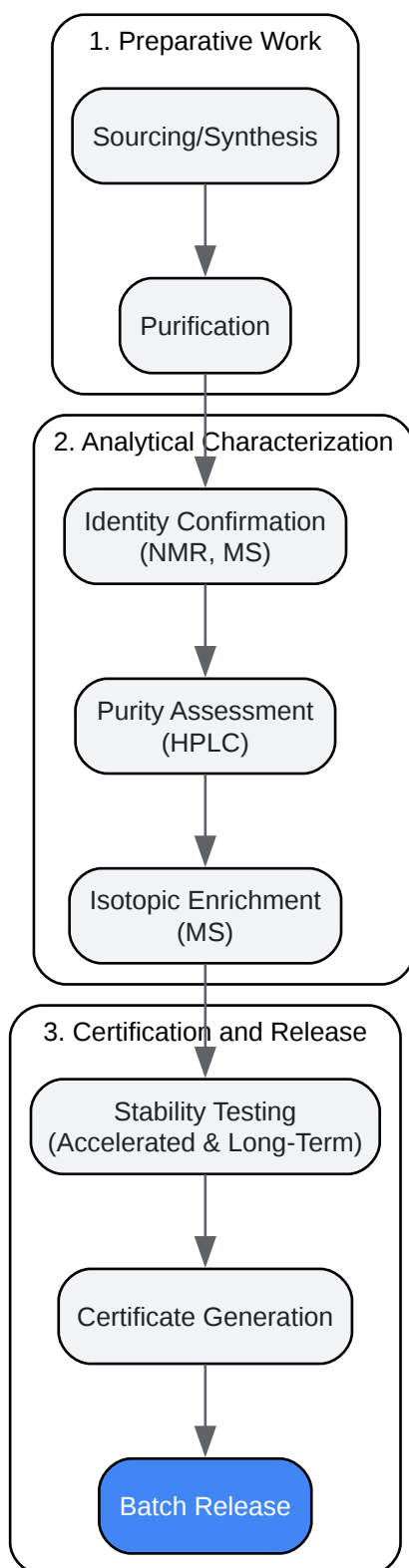
Mass Spectrometry (MS)

- Purpose: To confirm the molecular weight, elemental composition, and isotopic purity of the deuterated compound.
- Methodology: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The mass-to-charge ratio (m/z) of the ions is measured. For **(22R)-Budesonide-d6**, the analysis confirms the presence of the expected molecular ion peak corresponding to its mass. The isotopic distribution pattern is also analyzed to ensure a high level of deuterium incorporation (typically >99%) and to confirm the location of the deuterium labels.

Workflow and Pathway Visualizations

Quality Control Workflow for Certified Reference Material

The production and certification of a reference material like **(22R)-Budesonide-d6** follows a stringent, multi-step quality control process to ensure its suitability for quantitative analysis.^[3]
^[4] This workflow guarantees the material's identity, purity, and stability.



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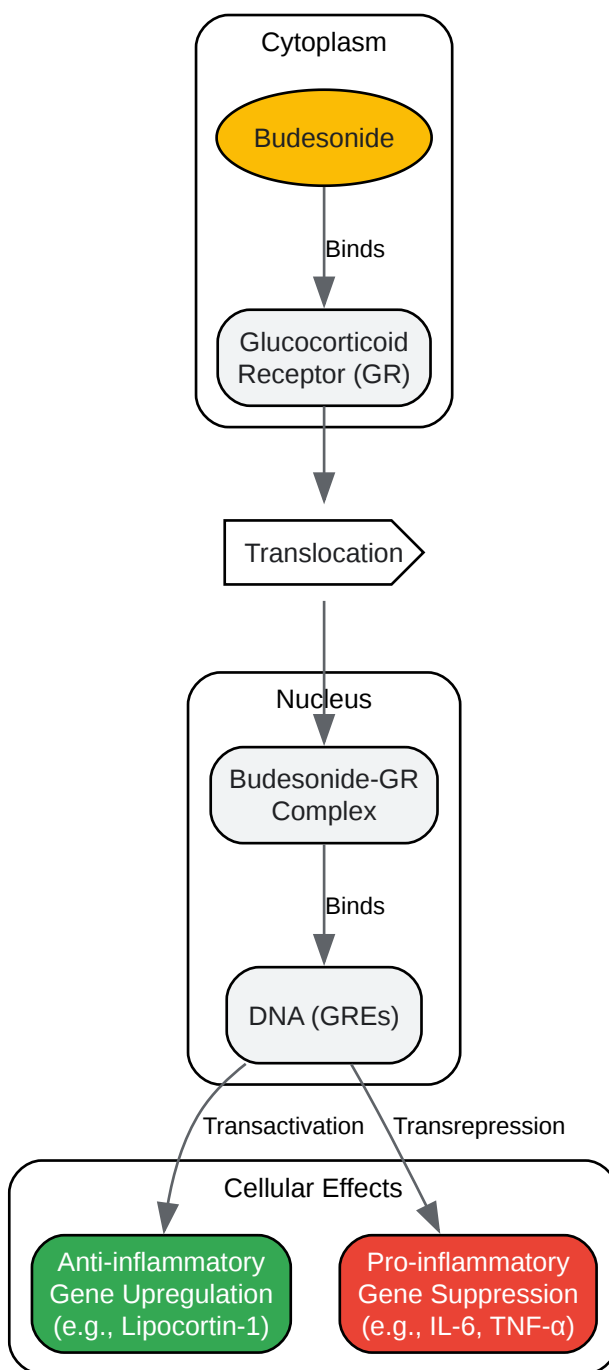
Caption: Quality Control Workflow for **(22R)-Budesonide-d6**.

Budesonide Mechanism of Action: Signaling Pathway

While not part of a Certificate of Analysis, understanding the biological context of the non-labeled compound is crucial for researchers. Budesonide exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor (GR).^{[5][6]}

Upon entering a target cell, budesonide binds to the GR in the cytoplasm.^[7] This complex then translocates to the nucleus, where it interacts with DNA sequences known as glucocorticoid response elements (GREs).^[5] This interaction leads to two primary outcomes:

- **Transactivation:** The complex upregulates the transcription of anti-inflammatory genes, such as lipocortin-1, which inhibits the production of inflammatory mediators like prostaglandins and leukotrienes.^[7]
- **Transrepression:** The complex suppresses the expression of pro-inflammatory genes, including those for cytokines (e.g., IL-1 β , IL-6, TNF- α) and chemokines, thereby reducing the recruitment and activation of immune cells.^{[6][8]}



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Caption: Budesonide Glucocorticoid Receptor Signaling Pathway.

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